molecular formula C20H26N4O3 B243233 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one

カタログ番号 B243233
分子量: 370.4 g/mol
InChIキー: XTGLAQYHMSHHIW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to have therapeutic potential in the treatment of various diseases, including B-cell malignancies and autoimmune disorders.

作用機序

TAK-659 selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the development and survival of B-cells by regulating various downstream signaling pathways. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent and selective inhibitory activity against BTK. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies. TAK-659 has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases.

実験室実験の利点と制限

TAK-659 has several advantages as a research tool, including its high potency and selectivity against BTK. TAK-659 has also been optimized for oral administration, making it a convenient and practical research tool. However, TAK-659 has some limitations, including its relatively short half-life and potential off-target effects.

将来の方向性

There are several future directions for the research and development of TAK-659. One potential direction is the combination of TAK-659 with other targeted therapies for the treatment of B-cell malignancies. Another direction is the investigation of TAK-659 in other autoimmune disorders, such as multiple sclerosis and type 1 diabetes. Additionally, further optimization of TAK-659 for improved pharmacokinetic properties and reduced off-target effects could enhance its therapeutic potential.

合成法

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-(1,3-benzodioxol-5-ylmethyl)piperazine with tert-butyl 6-bromo-1H-pyrimidin-4-one. This reaction is followed by a series of purification steps, including column chromatography and recrystallization, to obtain the final product. The synthesis of TAK-659 has been optimized to achieve high yields and purity.

科学的研究の応用

TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, TAK-659 has been shown to inhibit BTK activity and suppress B-cell receptor signaling, leading to the induction of apoptosis in B-cell malignancies. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.
In clinical trials, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and Sjogren's syndrome.

特性

分子式

C20H26N4O3

分子量

370.4 g/mol

IUPAC名

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)17-11-18(25)22-19(21-17)24-8-6-23(7-9-24)12-14-4-5-15-16(10-14)27-13-26-15/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,21,22,25)

InChIキー

XTGLAQYHMSHHIW-UHFFFAOYSA-N

異性体SMILES

CC(C)(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

SMILES

CC(C)(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

正規SMILES

CC(C)(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。